1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline 1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13324928
InChI: InChI=1S/C15H14ClN/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-8,15,17H,9-10H2
SMILES: C1CNC(C2=CC=CC=C21)C3=CC=C(C=C3)Cl
Molecular Formula: C15H14ClN
Molecular Weight: 243.73 g/mol

1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline

CAS No.:

Cat. No.: VC13324928

Molecular Formula: C15H14ClN

Molecular Weight: 243.73 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline -

Specification

Molecular Formula C15H14ClN
Molecular Weight 243.73 g/mol
IUPAC Name 1-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline
Standard InChI InChI=1S/C15H14ClN/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-8,15,17H,9-10H2
Standard InChI Key UIBYAOPNXNPUEU-UHFFFAOYSA-N
SMILES C1CNC(C2=CC=CC=C21)C3=CC=C(C=C3)Cl
Canonical SMILES C1CNC(C2=CC=CC=C21)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound features a tetrahydroisoquinoline core (a benzene ring fused to a piperidine ring) substituted at the 1-position with a 4-chlorophenyl group. Key properties include:

PropertyValueSource
Molecular FormulaC15H14ClN
Molecular Weight243.73 g/mol
Boiling Point338.4±11.0 °C (analog data)
Melting Point80-82°C (analog data)
Density1.1±0.1 g/cm³ (analog data)
SMILESC1CNC(C2=CC=CC=C21)C3=CC=C(C=C3)Cl

The chlorine atom at the para position enhances lipophilicity (logP ≈ 3.2), improving blood-brain barrier permeability compared to non-halogenated analogs .

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.26–7.13 (6H, m), 6.92–6.86 (2H, m), 4.39 (2H, s), 3.54 (2H, t, J = 5.9 Hz), 2.99 (2H, t, J = 5.8 Hz) .

  • 13C NMR: Distinct signals at δ 145.2 (C-Cl), 128.9–126.3 (aromatic carbons), and 52.1 (piperidine CH2) .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically follows a two-step protocol:

  • Condensation: 4-Chlorobenzaldehyde reacts with tetrahydroisoquinoline in acidic conditions to form a Schiff base.

  • Reduction: Sodium borohydride (NaBH4) reduces the imine bond, yielding the target compound .

Optimized Conditions:

  • Column chromatography with hexane/ethyl acetate (18:1) achieves 51% yield .

  • Microwave-assisted methods reduce reaction times to <60 minutes .

Industrial Considerations

Scale-up processes prioritize solvent recovery and catalytic efficiency. Continuous flow reactors enhance throughput while minimizing waste.

Structure-Activity Relationship (SAR) Studies

Role of the Chlorine Substituent

  • Electron-Withdrawing Effect: Enhances binding affinity to target enzymes (e.g., HDACs) by 3-fold compared to methyl analogs .

  • Metabolic Stability: Reduces CYP450-mediated oxidation, extending half-life (t1/2 = 4.7 hrs in murine models) .

Comparative SAR Table

DerivativeIC50 (μM)logPTarget
4-Chloro (This compound)0.153.2Plasmodium falciparum
4-Fluoro0.252.8Plasmodium falciparum
4-Methyl1.23.5Bacterial protease

Data sourced from .

Applications in Drug Discovery

Lead Compound Optimization

  • Dual 5-HT1A/5-HT7 Ligands: Structural modifications yield derivatives with Ki < 10 nM for serotonin receptors .

  • Anticancer Agents: Co-administered with cisplatin, synergistically reduces tumor volume by 68% in xenograft models .

Case Study: Antimalarial Efficacy

In murine models, a 25 mg/kg/day dose reduced P. falciparum parasitemia by 95% over 7 days, comparable to artemisinin combinations .

Comparative Analysis with Analogous Compounds

Halogenated Derivatives

Property4-Cl4-F4-Br
Metabolic StabilityHighModerateLow
Cytotoxicity (IC50)0.15 μM0.25 μM0.18 μM
BBB PermeabilityYesYesNo

Non-Halogenated Analogs

The 4-methyl derivative shows 40% lower receptor affinity, underscoring the chlorine atom’s critical role .

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